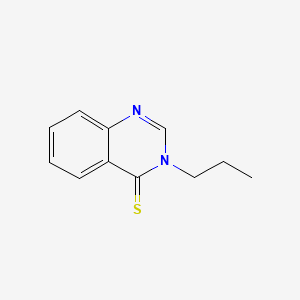

3-Propylquinazoline-4(3h)-thione

Description

Significance of Quinazoline (B50416) Derivatives as Privileged Heterocyclic Systems in Chemical Biology and Medicinal Chemistry

Quinazoline derivatives have garnered significant attention from researchers due to their diverse and potent biological activities. nih.govmdpi.com This versatile scaffold is found in over 200 naturally occurring alkaloids and serves as the fundamental framework for numerous synthetic compounds with therapeutic potential. omicsonline.orgresearchgate.net The interest in quinazoline chemistry was notably sparked in the 1950s with the investigation of an alkaloid for its antimalarial properties. acgpubs.org

The broad pharmacological profile of quinazoline derivatives includes:

Anticancer: They have shown promise as anticancer agents, with some derivatives acting as inhibitors of crucial enzymes like EGFR and tubulin polymerization. nih.govekb.eg

Antimicrobial: Quinazoline-based compounds have demonstrated significant antibacterial and antifungal activities. nih.govomicsonline.org

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects. mdpi.comacgpubs.org

Antiviral, Antimalarial, and Anticonvulsant: The quinazoline nucleus has been a template for the development of agents with these and other activities. nih.govresearchgate.net

The structural modifications at various positions of the quinazoline ring system, particularly at positions 2 and 3, have been a key focus of research to enhance their biological efficacy. nih.govmdpi.com

Overview of the Quinazoline-4(3H)-thione Core Structure and its Research Relevance

The quinazoline-4(3H)-thione core is a specific class of quinazoline derivatives where the oxygen atom at the 4th position of the quinazolinone ring is replaced by a sulfur atom. This thionation significantly influences the molecule's chemical properties and biological activities. The core structure consists of a fused benzene (B151609) and pyrimidine (B1678525) ring system with a thione group (C=S) at position 4 and a hydrogen atom at position 3 of the pyrimidine ring. nih.govnih.gov

The research relevance of the quinazoline-4(3H)-thione core lies in its potential as a pharmacophore. The introduction of the thione group can enhance lipophilicity and alter the electronic distribution within the molecule, potentially leading to novel biological interactions. Academic investigations have explored these derivatives for various therapeutic applications, including antimicrobial and anticancer activities. benthamscience.comresearchgate.net

Historical Context and Evolution of Research on 3-Substituted Quinazolinone and Quinazolinethione Derivatives

The journey of quinazolinone research began with the synthesis of the parent compound and the subsequent discovery of the hypnotic properties of methaqualone, a 2-methyl-3-o-tolyl-4-(3H)-quinazolinone. acgpubs.org This discovery catalyzed extensive research into the pharmacological activities of quinazolinones and their derivatives. acgpubs.org

Over the years, the focus has shifted towards the synthesis and evaluation of 3-substituted quinazolinone and quinazolinethione derivatives. Structure-activity relationship (SAR) studies have consistently highlighted the importance of the substituent at the N-3 position for modulating biological activity. nih.govmdpi.com The introduction of various alkyl, aryl, and heterocyclic moieties at this position has led to the development of compounds with enhanced and diversified pharmacological profiles. tandfonline.comnih.gov The evolution of synthetic methodologies, including green chemistry approaches, has further facilitated the exploration of this chemical space. tandfonline.comresearchgate.net

Scope and Objectives of Academic Investigations Focused on 3-Propylquinazoline-4(3H)-thione

Synthesis and Characterization: Developing efficient synthetic routes for the preparation of this compound and its derivatives. prepchem.com This includes the thionation of the corresponding 4(3H)-quinazolinone. nih.gov

Structural Elucidation: Utilizing spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the chemical structure.

Biological Evaluation: Screening the compound for a range of biological activities, such as antimicrobial, antifungal, and cytotoxic effects, to identify potential therapeutic applications. nih.govtubitak.gov.trresearchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how the propyl group at the N-3 position, in conjunction with other substituents on the quinazoline ring, influences biological activity. acs.org

Recent studies have explored the synthesis of various 2-propyl-3-aminoquinazoline-4(3H)-one derivatives and their potential as androgen receptor inhibitors for prostate cancer therapy. nih.gov These investigations often involve in silico studies like molecular docking and ADME predictions to understand the compound's interaction with biological targets and its pharmacokinetic properties. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

63717-02-2 |

|---|---|

Molecular Formula |

C11H12N2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

3-propylquinazoline-4-thione |

InChI |

InChI=1S/C11H12N2S/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h3-6,8H,2,7H2,1H3 |

InChI Key |

UXSVFLJNNWQYJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=CC=CC=C2C1=S |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Propylquinazoline 4 3h Thione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Propylquinazoline-4(3H)-thione, a combination of one-dimensional and two-dimensional NMR techniques provides an irrefutable assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Multiplicities

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the propyl substituent and the protons of the quinazoline (B50416) core. The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the nitrogen atom (N-CH₂). The downfield shift of the N-CH₂ signal is attributed to the deshielding effect of the adjacent nitrogen.

The aromatic region of the spectrum is defined by four protons on the benzene (B151609) ring, which typically present as a complex set of multiplets due to spin-spin coupling. The proton at position 5 (H-5) often appears as a doublet, coupled to H-6. The protons at H-6 and H-7 usually appear as triplets (or more accurately, a triplet of doublets), while the H-8 proton, adjacent to the ring-junction nitrogen, is also significantly deshielded. A key singlet in the spectrum corresponds to the proton at the C-2 position.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | ~0.9-1.1 | Triplet (t) | ~7-8 |

| Propyl-CH₂ | ~1.8-2.0 | Sextet/Multiplet (m) | ~7-8 |

| N-CH₂ | ~4.0-4.5 | Triplet (t) | ~7-8 |

| H-2 | ~8.0-8.5 | Singlet (s) | N/A |

| Aromatic H (H-5, H-6, H-7, H-8) | ~7.5-8.5 | Multiplet (m) | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected. The three carbons of the propyl group appear in the upfield aliphatic region. The eight carbons of the quinazoline ring system resonate in the downfield aromatic and heteroaromatic region. A particularly notable signal is that of the C-4 carbon, which is part of the thione (C=S) group. This carbon is significantly deshielded and appears at a very low field, often in the range of 175-185 ppm. The C-2 carbon, situated between two nitrogen atoms, also shows a characteristic downfield shift.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | ~10-15 |

| Propyl-CH₂ | ~20-25 |

| N-CH₂ | ~45-50 |

| Aromatic/Quinazoline Carbons (6C) | ~120-140 |

| C-8a (Quaternary) | ~145-150 |

| C-2 | ~150-155 |

| C-4 (C=S) | ~175-185 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity Confirmation

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity and regioselectivity of the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show cross-peaks connecting adjacent protons in the propyl chain (CH₃ ↔ CH₂ ↔ N-CH₂) and adjacent protons within the aromatic ring (e.g., H-5 ↔ H-6), confirming their scalar coupling relationships. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. For this compound, HRMS would be used to measure the mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The experimentally determined exact mass is then compared to the theoretical mass calculated for the molecular formula C₁₁H₁₂N₂S. A match within a very narrow tolerance (typically <5 ppm) provides unequivocal confirmation of the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=S, C=N, C=O Vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most significant of these is the stretching vibration of the thione (C=S) group, which typically appears as a strong band in the 1300-1100 cm⁻¹ region. researchgate.net Other important absorptions include the C=N stretching of the quinazoline ring around 1620-1580 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The presence of aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹ would also be expected. Notably, the absence of a strong absorption band in the typical carbonyl region (1750-1650 cm⁻¹) confirms the presence of the thione rather than an oxygen-containing quinazolinone analog.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2960-2850 |

| C=N (quinazoline) | Stretching | ~1620-1580 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C=S (Thione) | Stretching | ~1300-1100 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Conformational Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org If suitable single crystals of this compound can be grown, this technique provides precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net It would offer an unambiguous confirmation of the atomic connectivity and the planarity of the fused quinazoline ring system. Furthermore, X-ray diffraction analysis reveals the packing of molecules in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π–π stacking between the aromatic rings of adjacent molecules, which can influence the compound's physical properties. nih.govnih.gov For related compounds like 3-amino-2-propylquinazolin-4(3H)-one, crystal structure analysis has shown that molecules can form pairs through π–π overlap. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Flash Chromatography)

The purification and purity assessment of synthetic compounds like this compound are critical steps to ensure the integrity of subsequent characterization and analysis. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and flash chromatography, are standard procedures for this purpose.

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for larger-scale purification. For quinazolinone and related heterocyclic systems, TLC is typically performed on silica (B1680970) gel plates. The choice of mobile phase is crucial and is determined empirically. Common solvent systems for compounds of similar polarity include mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents such as ethyl acetate (B1210297) or acetone. The Rƒ value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. However, specific Rƒ values for this compound under defined solvent conditions are not reported in the available literature.

Flash Chromatography is a preparative column chromatography technique used for the rapid and efficient purification of organic compounds. It utilizes a stationary phase, typically silica gel, and a mobile phase, which is passed through the column under pressure. The selection of the mobile phase, or eluent, is often guided by preliminary TLC analysis. For quinazolinone derivatives, solvent systems such as hexane/ethyl acetate or chloroform/methanol are frequently employed. nih.gov The process may involve an isocratic elution (constant solvent composition) or a gradient elution (where the solvent composition is varied) to achieve optimal separation.

In the context of related compounds, for instance, the purification of a 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one was achieved using column chromatography with a chloroform-methanol (49:1) mixture as the eluent. Another study mentions the recrystallization of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative from ethanol (B145695), which is a common final purification step after chromatographic separation. mdpi.com

While these examples provide a general framework for the chromatographic purification of quinazoline-based compounds, the absence of specific, reproducible data for this compound prevents the creation of a detailed, data-centric discussion on its separation science. Without access to experimental data from the synthesis and purification of this specific molecule, any presentation of TLC Rƒ values or flash chromatography parameters would be speculative.

Computational and Theoretical Investigations of 3 Propylquinazoline 4 3h Thione and Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed exploration of electronic structure, which in turn governs the reactivity and potential interactions of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of quinazoline (B50416) derivatives. nih.govresearchgate.net By optimizing the molecular geometry, researchers can accurately predict various electronic parameters. For instance, the conversion of a quinazolin-4(3H)-one derivative to a quinazolin-4(3H)-thione derivative was found to enhance antiproliferative activity, a finding consistent with DFT calculations. nih.govresearchgate.net

Key electronic properties that can be elucidated through DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, as well as the molecular electrostatic potential (MEP). rsc.orgnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity. rsc.org For example, in a study of related heterocyclic compounds, one derivative exhibited the smallest energy gap (ΔE = 2.783 eV), indicating it is comparatively softer and more reactive, while another showed the largest energy gap (ΔE = 3.995 eV), suggesting greater hardness and stability. rsc.orgnih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. rsc.orgnih.gov This information is invaluable for understanding how a molecule will interact with other molecules, including biological targets.

Analysis of Frontier Molecular Orbitals (FMO) and Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO, is instrumental in predicting the mechanisms of chemical reactions. wikipedia.org The theory posits that the reactivity of a molecule can be approximated by examining these frontier orbitals. wikipedia.org The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and is a key factor in chemical reactions. wikipedia.org By analyzing the FMOs of 3-propylquinazoline-4(3H)-thione and its analogues, researchers can gain a deeper understanding of their reaction pathways and predict their chemical behavior. researchgate.netresearchgate.net This predictive power is essential for designing new synthetic routes and for understanding the metabolic fate of these compounds in biological systems.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Identification of Putative Binding Pockets and Key Interacting Amino Acid Residues

Molecular docking simulations can identify the most likely binding sites, or "pockets," on a target protein. researchgate.netnih.gov For quinazoline derivatives, these simulations have been used to predict interactions within the binding sites of various enzymes. For example, in studies of related compounds, docking has shown interactions with the colchicine (B1669291) binding pocket of tubulin and the active sites of VEGFR-2 and c-Met tyrosine kinases. nih.govnih.gov These studies can pinpoint key amino acid residues that form hydrogen bonds or other non-covalent interactions with the ligand, which are crucial for binding affinity and specificity. nih.gov For instance, the α-oxo moiety in a quinazoline ring was shown to form a hydrogen bond with the Met1160 residue in the adenine (B156593) region of c-Met TK. nih.gov

Prediction of Binding Affinities and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity between a ligand and its target. nih.gov These scores, often expressed in kcal/mol, provide a quantitative measure of the predicted binding strength. nih.gov In studies of quinazoline-morpholine hybrids, docking scores against VEGFR1 and VEGFR2 were as favorable as -11.744 kcal/mol and -12.407 kcal/mol, respectively. nih.gov Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to further refine these binding energy predictions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the conformational stability of the complex and the persistence of key interactions identified in docking studies. nih.gov For a quinazoline-morpholine hybrid, MD simulations showed that the compound maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time, indicating a stable binding mode. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. nih.gov Low RMSD and RMSF values, typically around 1-2 Å, suggest high stability. nih.gov

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Molecular dynamics (MD) simulations provide valuable insights into the conformational stability and flexibility of this compound and its analogues when interacting with biological targets. The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are fundamental to interpreting these simulations.

Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of a superimposed molecule and a reference structure. In the context of drug-receptor interactions, a stable RMSD value over the simulation time suggests that the ligand has reached a stable binding mode within the receptor's active site. For instance, in a study of quinazoline derivatives as EGFR inhibitors, a stable RMSD for the ligand-protein complex indicated a robust and stable binding. nih.gov

Root Mean Square Fluctuation (RMSF) , on the other hand, quantifies the fluctuation of each atom or residue from its average position during the simulation. This analysis helps to identify flexible regions in both the ligand and the protein. For example, in simulations of quinazoline derivatives targeting the EGFR kinase domain, RMSF analysis can reveal which parts of the ligand are more flexible and which amino acid residues in the protein exhibit greater movement upon ligand binding. This information is crucial for understanding the dynamic nature of the interaction. nih.gov

A study on thieno[3,2-b]pyrrole derivatives, which are structurally related to quinazolines, as LSD1 inhibitors utilized MD simulations to analyze the stability of the ligand-protein complex. The RMSD and RMSF data from this study provided a detailed picture of the conformational changes and flexibility of the system, which is a common approach in the study of similar heterocyclic compounds. nih.gov

Detailed Hydrogen Bond Analysis and Interaction Network Characterization

Hydrogen bonds are critical for the specific and high-affinity binding of ligands to their protein targets. Computational methods allow for a detailed analysis of the hydrogen bond network between this compound analogues and their receptors.

Studies on various quinazoline derivatives have consistently highlighted the importance of hydrogen bonding. For example, in the context of EGFR inhibitors, molecular docking and MD simulations have identified key amino acid residues, such as Met769, that form crucial hydrogen bonds with the quinazoline scaffold. nih.gov The presence and stability of these hydrogen bonds are often correlated with the inhibitory activity of the compounds.

The characterization of the interaction network extends beyond hydrogen bonds to include other non-covalent interactions like hydrophobic and electrostatic interactions. For instance, the electrostatic potential (ESP) map of a molecule, which can be calculated using Density Functional Theory (DFT), helps to identify regions prone to electrophilic and nucleophilic attacks, thus predicting potential interaction sites. nih.gov In a study of 6-bromo-quinazoline derivatives, ESP maps revealed that the oxygen atom of the carbonyl group was a likely site for electrophilic attack. nih.gov

The following table summarizes typical interactions observed in studies of quinazoline derivatives:

| Interaction Type | Key Residues/Moieties Involved | Significance |

| Hydrogen Bonding | Met769 (EGFR), Ser530 (COX-2) | Crucial for binding affinity and specificity nih.govnih.gov |

| Hydrophobic Interactions | Alkyl and aryl substituents on the quinazoline ring | Contribute to overall binding energy nih.gov |

| Electrostatic Interactions | Nitrogen atoms in the quinazoline ring | Important for polar interactions within the binding pocket nih.gov |

Free Energy Landscape (FEL) Mapping for Conformational States

The free energy landscape (FEL) provides a comprehensive view of the conformational space accessible to a molecule and the relative energies of different conformational states. By mapping the FEL, researchers can identify the most stable conformations of this compound and its analogues, both in isolation and when bound to a target.

FEL analysis can reveal the energy barriers between different conformational states, providing insights into the dynamics of conformational changes. For example, a study on the inactivation of the KcsA ion channel used FEL mapping to understand the energetic pathway of this process. elifesciences.org While not directly on this compound, this methodology is applicable to understanding its conformational dynamics.

The choice of computational method and force field can significantly impact the resulting FEL. elifesciences.org Therefore, it is crucial to carefully select and validate these parameters to obtain a reliable representation of the conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of the activity of novel, unsynthesized compounds and guides the design of more potent analogues. nih.gov

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Both 2D-QSAR and 3D-QSAR methodologies have been extensively applied to quinazoline derivatives.

2D-QSAR models correlate biological activity with 2D descriptors such as topological, constitutional, and physicochemical properties. nih.gov These models are generally simpler to develop and interpret. For example, a 2D-QSAR study on quinazoline derivatives as anticancer agents identified descriptors like the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and the number of H-bond donors as being important for activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of atoms and the associated steric and electrostatic fields. nih.govunicamp.bracs.org These methods require the alignment of the molecules in a common coordinate system.

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates these field values with biological activity. nih.gov

CoMSIA is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, which can sometimes lead to more stable and interpretable models. unicamp.br

Numerous studies have successfully employed CoMFA and CoMSIA to model the activity of quinazoline derivatives against various targets, including dihydrofolate reductase (DHFR) and other enzymes. tandfonline.comrsc.org

Descriptor Selection and Statistical Validation for Predictive Models (e.g., q², r²)

The development of a robust and predictive QSAR model relies on the careful selection of relevant molecular descriptors and rigorous statistical validation.

Descriptor Selection: The initial step in QSAR modeling involves calculating a large number of molecular descriptors. Various methods, such as heuristic methods and genetic algorithms, are then used to select a subset of descriptors that are most relevant to the biological activity. frontiersin.orgnih.gov For quinazoline derivatives, descriptors related to atomic net charges, HOMO/LUMO energies, and specific atom positions have been shown to be significant. orientjchem.org

Statistical Validation: The predictive power of a QSAR model is assessed through several statistical parameters:

r² (Coefficient of Determination): This value indicates how well the model fits the training data. A value closer to 1.0 suggests a better fit.

q² (Cross-validated r²): This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered acceptable. tandfonline.comnih.gov

r²_pred (Predictive r² for an external test set): This parameter assesses the model's ability to predict the activity of compounds that were not used in its development. An r²_pred value greater than 0.6 is desirable. tandfonline.com

The following table presents typical statistical validation parameters from QSAR studies on quinazoline derivatives:

| QSAR Model | Target | q² | r² | r²_pred | Reference |

| CoMFA | Antimalarial (DHFR) | 0.63 | 0.83 | 0.70 | tandfonline.com |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.73 | tandfonline.com |

| 3D-QSAR | Osteosarcoma | 0.63 | 0.987 | - | frontiersin.org |

| 2D-QSAR | Anticancer | - | 0.749 | 0.991 | biointerfaceresearch.com |

Virtual Screening Techniques for Novel Ligand Discovery and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is particularly useful for discovering novel ligands and for optimizing lead compounds.

For this compound and its analogues, virtual screening can be employed to explore vast chemical spaces and identify new derivatives with potentially improved activity. The process typically involves several steps:

Database Preparation: A large database of compounds, such as the PubChem database, is prepared for screening. researchgate.net

Filtering: The compounds are often filtered based on drug-like properties, such as Lipinski's rule of five, to remove molecules with unfavorable pharmacokinetic profiles. researchgate.net

Molecular Docking: The remaining compounds are then docked into the active site of the target protein. Docking programs predict the binding pose and estimate the binding affinity (e.g., as a docking score or binding energy). derpharmachemica.com

Ranking and Selection: The compounds are ranked based on their docking scores, and the top-ranking candidates are selected for further investigation, which may include more rigorous computational analysis (like MD simulations) or experimental validation. researchgate.net

Virtual screening has been successfully applied to quinazoline derivatives to identify potential inhibitors for various targets, including COX-2 and EGFR. nih.govderpharmachemica.com For example, a virtual screening study of 2,3-disubstituted-4(3H)-quinazolinones identified compounds with high binding affinity to the COX-2 enzyme. nih.gov

Chemoinformatics and Ligand-Based Drug Design Approaches

In the realm of modern drug discovery, chemoinformatics and ligand-based drug design have emerged as indispensable tools for the rational design and development of new therapeutic agents. These computational techniques leverage the structural information of known active compounds to identify and optimize new molecules with desired biological activities. For this compound and its analogues, these approaches are pivotal in exploring their therapeutic potential by elucidating the structural features crucial for their biological effects.

Pharmacophore Modeling and Similarity Searching

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a set of electronic and steric features that is necessary for optimal molecular interactions with a specific biological target.

For quinazoline derivatives, pharmacophore models are instrumental in understanding their interactions with various biological targets, such as protein kinases. bldpharm.com These models typically highlight key features, including:

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring system and the thione group can act as hydrogen bond acceptors, forming crucial interactions with receptor sites.

Hydrogen Bond Donors: Depending on the substitution pattern, certain analogues might possess hydrogen bond donor capabilities.

Aromatic Rings: The fused ring system of the quinazoline core provides a significant hydrophobic and aromatic region, which can engage in π-π stacking interactions with aromatic residues in a receptor's binding pocket.

Hydrophobic Features: The propyl group at the N3 position of this compound contributes a key hydrophobic feature, which can be critical for binding affinity and selectivity.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the defined features. This process, known as similarity searching, allows for the rapid identification of novel compounds with a high probability of possessing the desired biological activity. The underlying principle is that structurally similar molecules are likely to exhibit similar biological properties. Various similarity metrics and molecular descriptors are employed to quantify the resemblance between molecules, facilitating the prioritization of candidates for further experimental testing.

In Silico Prediction of Molecular Properties for Computational Design (e.g., Lipophilicity, Molecular Weight)

The computational design of drug candidates heavily relies on the in silico prediction of their physicochemical and pharmacokinetic properties. These predictions help in the early identification of molecules with poor drug-like characteristics, thereby reducing the attrition rate in later stages of drug development. Key molecular properties that are routinely calculated include lipophilicity (log P), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

Table 1: Illustrative In Silico Predicted Molecular Properties of Representative Quinazoline Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (cLogP) |

| Quinazolin-4(3H)-one | C₈H₆N₂O | 146.15 | 1.1 |

| 3-Phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂O | 222.24 | 2.7 |

| 2-Thioquinazoline | C₈H₆N₂S | 162.21 | 1.9 |

Note: The data in this table is for illustrative purposes to demonstrate the types of molecular properties considered in chemoinformatics studies of quinazoline derivatives. The values are representative and may vary depending on the prediction software used. Specific, citable data for this compound was not found in the searched literature.

The molecular weight is a fundamental property that influences a compound's diffusion and transport characteristics. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to cross biological membranes. By calculating these properties for virtual compounds, researchers can fine-tune the structure of this compound analogues to optimize their drug-like properties. For instance, modifications to the substitution patterns on the quinazoline core can be made to modulate lipophilicity and molecular weight, thereby enhancing the potential for oral bioavailability and favorable pharmacokinetic profiles.

Emerging Research Directions and Future Perspectives for 3 Propylquinazoline 4 3h Thione Research

Design and Synthesis of Hybrid Molecules Incorporating the 3-Propylquinazoline-4(3H)-thione Scaffold

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single entity. heidelberg-instruments.com This approach aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance, improving potency, and reducing off-target effects. The this compound scaffold is an attractive component for such hybrids due to its wide range of established biological activities. heidelberg-instruments.com

The design principle involves identifying pharmacologically active moieties that can complement or enhance the therapeutic properties of the quinazolinethione core. For instance, researchers have successfully synthesized hybrids combining quinazolin-4(3H)-one with other heterocyclic systems like 1,3,4-thiadiazole and thiazole. mdpi.comcase.edu These combinations are often designed to target multiple pathways involved in a disease's progression. heidelberg-instruments.com

Key Pharmacophores for Hybridization with Quinazolinethione:

| Pharmacophore | Therapeutic Rationale | Representative Disease Targets |

| 1,3,4-Thiadiazole | Known for broad-spectrum antimicrobial and antitubercular activities. mdpi.com | Tuberculosis, Bacterial Infections |

| Urea/Thiourea | Can act as kinase inhibitors and possess anticancer properties. scilit.comresearch-nexus.net | Cancer (e.g., targeting VEGFR-2) |

| Thiazole | Exhibits potent antitumor activities against various cancer cell lines. case.edu | Colon Cancer, Gastric Carcinoma |

| Benzimidazole | Possesses antitrichinellosis and antiprotozoal activity. heidelberg-instruments.com | Parasitic Infections |

| Pyridone | Shows significant antiproliferative activity. case.edu | Cancer |

The synthesis of these hybrids typically involves multi-step reactions where the this compound core is functionalized at specific positions, allowing for the attachment of the second pharmacophore via a stable linker. This modular approach provides a powerful platform for generating diverse molecular architectures with finely tuned biological profiles.

Development of this compound Derivatives as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions within complex cellular systems. The development of potent and selective derivatives of this compound positions this scaffold as a valuable tool for chemical biology.

The utility of a compound as a chemical probe hinges on its ability to modulate a specific biological process with high selectivity. Studies on related quinazoline-4-thiones have revealed compounds with highly specific activities. For example, certain 6-chloro substituted 2-methyl-3-phenylquinazoline-4(3H)-thiones have demonstrated antimycobacterial activity against Mycobacterium avium and M. kansasii that is superior to the standard drug isoniazid. researchgate.net Other derivatives have been found to be effective inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating a specific impact on photosynthesis. researchgate.net

A derivative of this compound with such high potency and selectivity could be developed into a chemical probe to:

Identify and validate new drug targets: By observing the downstream cellular effects of inhibiting a specific protein.

Map biological pathways: To understand how different proteins and molecules interact within a signaling cascade.

Study disease mechanisms: By selectively perturbing a biological function associated with a particular pathology.

The development process involves synthesizing a library of derivatives and screening them for specific biological activities. Active compounds are then further optimized to enhance their potency, selectivity, and cell permeability, transforming them from potential drug leads into precise tools for biological investigation.

Potential Applications of Quinazolinethiones in Advanced Materials Science

While the primary focus of quinazoline (B50416) chemistry has been on medicinal applications, the unique structural and electronic properties of the quinazolinethione core lend themselves to the field of advanced materials science. researchgate.net This emerging area of research explores the use of these heterocyclic compounds in non-biological contexts, such as corrosion inhibition and the development of novel dyes.

One of the most promising applications is as corrosion inhibitors for metals. mdpi.com The quinazolinethione molecule contains multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons. nih.gov These electrons can be donated to the vacant d-orbitals of metal atoms, leading to the adsorption of the molecule onto the metal surface. This forms a protective film that shields the metal from corrosive agents in acidic environments. unileoben.ac.at Theoretical and experimental studies have shown that quinazoline derivatives, including thiones, can effectively mitigate the corrosion of mild steel and aluminum. nih.govunileoben.ac.at The mechanism is often a mix of physical and chemical adsorption on the metal surface.

Furthermore, the conjugated aromatic system of the quinazoline ring suggests potential applications in the development of organic dyes and functional materials. Dyes based on related quinoline (B57606) and quinoxaline skeletons have been successfully designed as visible light photoinitiators for polymerization reactions. This capability stems from their ability to absorb electromagnetic radiation and initiate chemical reactions upon illumination, a key process in creating advanced polymer materials.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The traditional process of drug discovery is notoriously time-consuming and expensive. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling faster and more accurate prediction of molecular properties, thereby streamlining the discovery and optimization of new drug candidates. These computational tools are being increasingly applied to the quinazoline scaffold. researchgate.net

Key applications of AI/ML in the context of this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D-QSAR techniques can be used to build mathematical models that correlate the structural features of quinazoline derivatives with their biological activity, such as anticancer potential. researchgate.net These models can predict the efficacy of novel, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning from vast datasets of known active compounds, these algorithms can propose novel this compound derivatives with potentially enhanced activity against specific targets.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI models can predict these properties in silico before a compound is ever synthesized, significantly reducing the risk of late-stage failures.

Virtual Screening: AI can rapidly screen vast virtual libraries containing millions of compounds to identify those that are most likely to bind to a specific biological target, accelerating the hit identification phase of drug discovery.

By leveraging these advanced computational techniques, researchers can significantly reduce the time and cost associated with discovering and optimizing new this compound derivatives. researchgate.net

Sustainable and Eco-Friendly Synthetic Approaches for Quinazoline-4(3H)-thiones

In recent years, there has been a significant push towards developing "green" and sustainable chemical processes that minimize environmental impact. This has led to the exploration of novel, eco-friendly methods for synthesizing quinazoline-4(3H)-thiones, moving away from traditional approaches that often rely on harsh conditions and hazardous solvents.

Several innovative and sustainable strategies have been reported:

| Synthetic Approach | Key Features & Advantages | Yield/Efficiency |

| Visible Light Photocatalysis | Uses visible light as a renewable energy source. Employs a natural dye (curcumin) sensitized TiO2 photocatalyst. Milder reaction conditions. nih.gov | Up to 97% product yield in 40 minutes. nih.gov |

| Green Solvents | Utilizes solvents derived from renewable biomass, such as eucalyptol. Reduces reliance on petroleum-based solvents. Products often obtained by simple filtration, minimizing waste. | Good yields, though reaction times can be longer. |

| Recyclable Nanocatalysts | Employs magnetic graphene oxide-supported copper nanoparticles. The catalyst can be easily recovered using a magnet and reused multiple times with minimal loss of activity. mdpi.com | High selectivity and reusability of the catalyst. mdpi.com |

| Metal- and Catalyst-Free Conditions | Avoids the use of potentially toxic and expensive metal catalysts. Utilizes readily available starting materials like o-aminobenzamides and styrenes. | Moderate to excellent yields. |

| Microwave-Assisted Synthesis | Significantly reduces reaction times compared to conventional heating. Can be performed in the absence of solvents and catalysts. | High yields in short reaction times (e.g., 4 minutes). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.